1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a compound known for its diverse pharmacological effects. It belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial properties .
Preparation Methods
The synthesis of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically includes the formation of the pyrazole ring, followed by sulfonylation and subsequent coupling with the piperidine and fluorobenzyl groups. The reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its pharmacological properties are being explored for therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in the Leishmania parasite, leading to its antileishmanial activity . The molecular pathways involved include the inhibition of enzyme activity and disruption of cellular processes essential for parasite survival.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole-4-boronic acid, pinacol ester . Compared to these compounds, 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE exhibits unique pharmacological properties, particularly its potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13-17(12-22(2)21-13)27(25,26)23-9-7-15(8-10-23)18(24)20-11-14-3-5-16(19)6-4-14/h3-6,12,15H,7-11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRGGBXREVZWTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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